cytochrome P-450 EF
Description
Properties
CAS No. |
156320-24-0 |
|---|---|
Molecular Formula |
C16H18NO2- |
Synonyms |
cytochrome P-450 EF |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics of Cytochrome P 450 Ef
Protein Architecture and Domain Organization of Cytochrome P-450
The conserved structural core is built around a four-helix bundle comprising helices D, E, I, and L. acs.orgresearchgate.net The heme prosthetic group is strategically positioned between the distal I-helix and the proximal L-helix. researchgate.net While the core fold is maintained across the superfamily, variations exist, particularly in microsomal P450s, which may contain additional smaller helices (e.g., B', F', G') that contribute to structural and functional nuances. nih.gov The typical P450 enzyme is approximately 400 amino acids in length and has a molecular weight ranging from 40 to 50 kDa. nih.govnih.gov This conserved architecture, which evolved early, provides a robust platform for the activation of molecular oxygen required for the diverse catalytic reactions performed by these enzymes. nih.gov
| F-G Region | A highly flexible area composed of the F and G helices and the connecting loop. | Helices F and G | Undergoes significant conformational changes to allow substrate entry and product egress. nih.gov |
Heme Active Site Topography and Coordination Chemistry in Cytochrome P-450
The catalytic function of all cytochrome P450 enzymes is dependent on a protoporphyrin IX heme group containing a central iron atom. nih.gov This heme group is deeply embedded within the protein structure, confined between the I-helix on the distal side and the L-helix on the proximal side. acs.orgresearchgate.net A defining feature of the P450 superfamily is the coordination of the heme iron. researchgate.net The iron is coordinated by a highly conserved cysteine residue located in the "Cys-heme-ligand loop" adjacent to the L-helix. researchgate.net This cysteine provides the fifth, or proximal, axial ligand to the heme iron in the form of a thiolate (S⁻) group. researchgate.net This thiolate ligation is responsible for the characteristic spectroscopic signature of P450 enzymes: a Soret peak at approximately 450 nm in the absorption spectrum when the reduced (ferrous) iron is complexed with carbon monoxide. wikipedia.org
In the resting ferric (Fe³⁺) state, the sixth coordination site on the distal face of the heme iron is typically occupied by a water molecule. nih.gov This water molecule is displaced upon substrate binding, a critical step in initiating the catalytic cycle. nih.gov The distal pocket, primarily formed by the I-helix, contains residues crucial for the activation of molecular oxygen. acs.org Highly conserved residues in this region can form a hydrogen-bonding network that facilitates the cleavage of the O-O bond during catalysis. acs.org The electronic state of the heme iron is sensitive to its coordination environment; in the resting, water-ligated state, the enzyme is typically in a low-spin, hexacoordinate configuration. nih.gov
Characterization of Substrate Binding Pockets and Conformational Flexibility in Cytochrome P-450
A central challenge in understanding P450 function is reconciling the conserved protein fold with the ability to bind a vast array of structurally diverse substrates. nih.gov This is achieved through significant conformational flexibility, particularly in the regions that form the substrate-binding pocket. acs.orgnih.gov Crystal structures have revealed that the substrate-binding pocket is often buried and inaccessible to the solvent in the absence of a ligand. nih.gov
The plasticity is most pronounced in the "substrate recognition sites" (SRS), which are less-conserved regions that line the active site cavity. Key flexible elements include the F and G helices and the loop connecting them (the F-G loop). nih.gov This region can undergo substantial movement, creating an open conformation that allows substrates to enter the active site. nih.gov For instance, comparisons of substrate-free and substrate-bound P450 structures have shown large-scale rearrangements of more than 10 Å. acs.org This dynamic nature allows the active site to adapt its size and shape to accommodate ligands of different sizes. nih.gov The flexibility of residues within the binding site is a key factor enabling a single P450 enzyme to bind a wide variety of substrates. mdpi.com
Ligand-Induced Conformational Changes and Their Role in Cytochrome P-450 Function
The binding of a substrate or an inhibitor (ligand) to a cytochrome P450 enzyme is not a simple lock-and-key event but rather an dynamic process that induces significant conformational changes in the protein. acs.org These structural rearrangements are essential for catalytic function. The prevailing model suggests a transition between an "open" and a "closed" conformation. nih.gov In the ligand-free state, many P450s adopt an open conformation, where flexible regions like the F-G loop are positioned away from the active site, creating a channel for substrate access. nih.govnih.gov
Upon substrate binding, the enzyme transitions to a more compact, closed conformation. nih.gov This ligand-induced change serves several critical roles. Firstly, it sequesters the substrate within the active site, shielding the reactive chemistry from the aqueous solvent. nih.gov Secondly, the conformational change triggers subsequent steps in the catalytic cycle. For many P450s, the binding of a substrate causes the displacement of the axial water ligand from the heme iron, leading to a shift in the iron's spin state from low-spin to high-spin. nih.govnih.gov This spin-state shift increases the redox potential of the heme, facilitating the first electron transfer from a redox partner, which is a crucial initiating step for oxygen activation. nih.gov Therefore, ligand-induced conformational changes are a key mechanism for allosteric regulation, ensuring that the catalytic machinery is activated only in the presence of a suitable substrate. researchgate.net
Spectroscopic Methodologies for Structural and Electronic State Analysis of Cytochrome P-450
A variety of spectroscopic techniques have been instrumental in elucidating the complex structure and catalytic mechanism of cytochrome P450 enzymes. nih.gov These methods provide detailed insights into the electronic state of the heme iron, its coordination environment, and the changes that occur throughout the catalytic cycle. nih.govnih.gov
Electronic Absorption (UV-Vis) Spectroscopy: This is one of the most common methods used to study P450s. It is used to detect substrate binding, which often causes a "Type I" spectral shift characterized by an increase in absorbance around 390 nm and a decrease around 420 nm, reflecting a shift from a low-spin to a high-spin state. nih.govnih.gov The characteristic peak at 450 nm upon CO binding to the reduced enzyme is also monitored by UV-Vis. wikipedia.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly sensitive to the spin state and coordination environment of the paramagnetic heme iron in its ferric (Fe³⁺) state. nih.gov It can distinguish between low-spin (S=1/2) and high-spin (S=5/2) species, providing direct evidence of the spin-state transition upon substrate binding. nih.govnih.gov EPR is also a powerful tool for characterizing reaction intermediates. acs.org
Resonance Raman (rR) Spectroscopy: This technique provides detailed information about the vibrational modes of the heme cofactor. It is particularly useful for probing the iron-ligand bonds, such as the crucial Fe-S bond with the proximal cysteine, and for characterizing the state of oxygen intermediates bound to the heme. nih.gov
Other Techniques: Other valuable methods include Mössbauer spectroscopy , which probes the nuclear environment of the iron atom, and X-ray absorption spectroscopy (XAS) , which provides information on the oxidation state and coordination geometry of the iron. nih.govnih.gov Cryogenic radiolysis combined with spectroscopy has enabled the trapping and characterization of highly unstable reaction intermediates. acs.org
Table 2: Spectroscopic Methods for P450 Analysis
| Methodology | Information Provided | Application Example |
|---|---|---|
| UV-Vis Spectroscopy | Heme iron spin state, ligand binding, enzyme concentration. | Observing the Type I spectral shift upon substrate binding. nih.gov |
| EPR Spectroscopy | Heme iron spin state, nature of axial ligands, characterization of intermediates. | Differentiating between low-spin and high-spin ferric states. nih.gov |
| Resonance Raman (rR) | Vibrational modes of the heme, status of iron-ligand bonds. | Probing the Fe-O₂ and Fe-S bonds during catalysis. nih.gov |
| NMR Spectroscopy | Protein dynamics in solution, ligand-protein interactions. | Characterizing ligand-induced conformational heterogeneity. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Carbon Monoxide |
| Oxygen |
Catalytic Mechanisms and Reaction Chemistry of Cytochrome P 450 Ef
Electron Transfer Pathways and Redox Partner Interactions for Cytochrome P-450 EF
Like other microsomal cytochrome P450 enzymes, CYP1B1 (formerly known as this compound) requires the input of two electrons for its monooxygenase activity. These electrons are typically supplied by NADPH via the obligate redox partner, NADPH-cytochrome P450 reductase (CPR), also known as NADPH--hemoprotein reductase or POR. nih.govresearchgate.netmdpi.comuniprot.orgmdpi.com CPR is a flavoprotein containing both FAD and FMN prosthetic groups, which facilitate the transfer of electrons from NADPH to the heme iron center of the P450 enzyme. researchgate.netmdpi.com
The interaction between CYP1B1 and CPR is crucial for efficient electron transfer. Studies suggest that the transmembrane domain of CYP1B1 plays a role in anchoring the enzyme to the endoplasmic reticulum membrane and influencing its interaction with CPR or phospholipids, thereby modulating catalytic activity. nih.gov While CPR is the primary electron donor, cytochrome b5 can also interact with some P450s and may serve as a second electron donor or allosteric modulator, although the specific details of its interaction with CYP1B1 are not as extensively detailed in the provided sources as the interaction with CPR. nih.govresearchgate.net The electron transfer chain for microsomal P450s like CYP1B1 is generally described as NAD(P)H → FAD → FMN → Heme iron. researchgate.net
Oxygen Activation and Reactive Intermediate Generation by this compound (e.g., Compound I)
A key step in the catalytic cycle of CYP1B1, consistent with the general mechanism of cytochrome P450s, is the activation of molecular oxygen. Following substrate binding and the reduction of the heme iron from the ferric (Fe3+) to the ferrous (Fe2+) state by the first electron, molecular oxygen binds to the ferrous heme iron, forming a ferrous-dioxy intermediate (Fe2+-O2). mdpi.comresearchgate.netpsu.edunih.govuniroma1.it
The ferrous-dioxy species then receives a second electron and undergoes two protonation steps. This leads to the heterolytic cleavage of the oxygen-oxygen bond, releasing one atom of oxygen as water and generating a highly reactive intermediate known as Compound I. mdpi.comresearchgate.netpsu.edunih.govresearchgate.net Compound I is characterized as a ferryl-oxo heme radical cation species (Fe4+=O with a porphyrin π-radical). mdpi.comresearchgate.netnih.gov This powerful oxidant is the principal species responsible for the insertion of an oxygen atom into the substrate molecule. nih.govresearchgate.netrsc.org While the general mechanism of Compound I formation is well-established for P450s, the provided information does not highlight unique aspects of this process specifically in CYP1B1 beyond its adherence to the standard pathway.
Elucidation of the Complete Reaction Cycle of this compound
The catalytic cycle of CYP1B1 follows the general scheme established for cytochrome P450 monooxygenases. The cycle begins with the binding of the substrate to the active site, which typically causes a conformational change and a shift in the spin state of the heme iron from low-spin to high-spin. psu.eduuniroma1.it This facilitates the transfer of the first electron from CPR, reducing the heme iron from the ferric (Fe3+) to the ferrous (Fe2+) state. nih.govpsu.eduuniroma1.it
Molecular oxygen then binds to the ferrous heme, forming the Fe2+-O2 adduct. The second electron is transferred, usually from CPR (though cytochrome b5 can sometimes be involved), leading to the ferric-peroxy species (Fe3+-O2-). psu.edu This is followed by two protonation steps and the cleavage of the O-O bond, yielding water and the highly reactive Compound I (Fe4+=O). mdpi.comresearchgate.netpsu.edunih.govresearchgate.net Compound I then abstracts a hydrogen atom from the substrate (for C-hydroxylation reactions), creating a substrate radical and Compound II (Fe4+=O). The hydroxyl radical then rapidly recombines with the substrate radical to form the hydroxylated product, regenerating the ferric enzyme to complete the cycle. nih.gov CYP1B1's function as a monooxygenase, inserting one oxygen atom into the substrate while reducing the other to water using electrons from NADPH via CPR, aligns with this canonical catalytic cycle. uniprot.orggenecards.org
Regioselectivity and Stereoselectivity in Substrate Oxidation Catalysis by this compound
CYP1B1 (this compound) is known for its distinct regioselectivity and, in some cases, stereoselectivity in substrate metabolism. researchgate.net This enzyme metabolizes a variety of substrates, including endogenous compounds like estradiol (B170435) and xenobiotics such as polycyclic aromatic hydrocarbons (PAHs) and other procarcinogens. oup.comresearchgate.netuniprot.orggenecards.org
A well-documented example of CYP1B1's regioselectivity is the hydroxylation of estradiol. While CYP1A1 and CYP1A2 primarily catalyze hydroxylation at the C-2 position of estradiol and estrone, CYP1B1 shows a predominant hydroxylase activity toward the C-4 position of 17beta-estradiol. researchgate.netgenecards.orgmdpi.comoup.com This regiochemical preference contributes to the diverse metabolic profiles of estrogens. Studies involving mouse and rat CYP1B1 have also demonstrated regioselective metabolism of the prototype polycyclic aromatic hydrocarbon carcinogen, DMBA (7,12-dimethylbenz[a]anthracene). oup.com The specific architecture of the active site, influenced by hypervariable regions within the protein, plays a crucial role in determining this substrate specificity and regioselectivity. washington.eduresearchgate.netnih.gov
Oxidative Decoupling and Alternative Reaction Pathways of this compound
While the primary function of CYP1B1 is monooxygenation via the standard catalytic cycle, the enzyme can also undergo oxidative uncoupling. This occurs when the transfer of electrons from CPR is not efficiently coupled to substrate oxygenation, leading to the premature release of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, from intermediates in the catalytic cycle. oup.commdpi.com It has been hypothesized that oxidative uncoupling of the CYP1B1 catalytic cycle by certain compounds, such as dioxin-like polychlorinated biphenyls (PCBs), may contribute to the generation of ROS and play a role in chemical carcinogenesis. oup.com
In addition to monooxygenase and uncoupled oxidase activities, CYP1B1 has also been reported to exhibit alternative catalytic activities. Notably, human CYP1B1 displays dehydratase activity towards oxygenated eicosanoids, specifically hydroperoxyeicosatetraenoates (HpETEs). This dehydratase activity is distinct from its typical monooxygenase function as it is independent of the presence of cytochrome P450 reductase, NADPH, and molecular oxygen. uniprot.org This highlights the versatility of the enzyme and its ability to catalyze reactions beyond the canonical P450 cycle under certain conditions or with specific substrates.
Molecular Genetics and Expression Regulation of Cytochrome P 450 Ef
Genomic Organization and Gene Structure of Cytochrome P-450 EF
The gene encoding human cytochrome P450 1B1 (CYP1B1), formerly referred to in some contexts as this compound, is located on chromosome 2. scispace.com Early studies involving the complete cDNA sequencing of a human dioxin-inducible mRNA identified this gene as a new subfamily of cytochrome P450, mapping its location to chromosome 2. scispace.com The CYP1B1 gene shares approximately 40% amino acid sequence similarity with both human CYP1A1 and CYP1A2, highlighting its relatedness within the CYP1 family while also indicating distinct evolutionary divergence. psu.eduscispace.com
Transcriptional Regulation and Promoter Analysis of the this compound Gene
Transcriptional regulation is a primary mechanism controlling CYP1B1 gene expression. The CYP1B1 gene is known to be highly inducible by various compounds, particularly by aryl hydrocarbons like TCDD. scispace.com This induction is largely mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding of ligands such as TCDD, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA response elements, known as dioxin response elements (DREs) or xenobiotic response elements (XREs), in the promoter region of target genes, including CYP1B1. This binding subsequently enhances the rate of transcription of the CYP1B1 gene.
Studies have shown that the expression of CYP1B1 mRNA is detected in a wide range of normal human adult and fetal tissues. scispace.com However, the levels of expression vary significantly between tissues. scispace.com For instance, higher levels of CYP1B1 RNA have been observed in adult kidney, bladder, breast, and lung tissues compared to other tissues. psu.eduscispace.com In contrast, levels in the liver are generally low. psu.edu This tissue-specific expression pattern, along with its inducibility, underscores the intricate transcriptional control governing CYP1B1.
Post-Transcriptional and Post-Translational Control Mechanisms of this compound Expression and Activity
Beyond transcriptional regulation, the expression and activity of CYP1B1 are also subject to post-transcriptional and post-translational control mechanisms. While detailed research findings specifically on post-transcriptional and post-translational control of "this compound" (CYP1B1) were not extensively detailed in the provided search snippets, general mechanisms for cytochrome P450 enzymes can include mRNA stability, translational efficiency, protein folding, cofactor incorporation (such as heme), and interactions with other proteins like NADPH-cytochrome P450 reductase, which is essential for electron transfer and catalytic activity. scispace.com Post-translational modifications such as phosphorylation or ubiquitination can also influence protein stability, localization, and activity.
Genetic Variability and Polymorphisms Associated with this compound (CYP1B1)
Genetic variability in the human CYP1B1 gene exists in the form of polymorphisms. These polymorphisms can lead to alterations in the enzyme's catalytic function. researchgate.net Research indicates that polymorphisms in the human CYP1B1 gene may affect the enzyme's activity towards various substrates, including procarcinogens and steroid hormones. researchgate.net These variations in enzymatic activity due to polymorphisms are suggested to potentially contribute to individual susceptibility to certain cancers, such as mammary and lung cancers. researchgate.net
Mechanistic Studies of Inducers and Repressors of this compound (CYP1B1) Gene Expression
Mechanistic studies have focused on identifying and understanding how various compounds induce or repress CYP1B1 gene expression. As mentioned earlier, aryl hydrocarbons like TCDD are potent inducers of CYP1B1 through the AhR signaling pathway. scispace.com This induction involves the binding of the AhR/ARNT complex to DREs/XREs in the CYP1B1 promoter, leading to increased transcription. scispace.com
Enzymatic Kinetics and Inhibitor/activator Studies of Cytochrome P 450 Ef
Steady-State and Pre-Steady-State Kinetic Characterization of Cytochrome P-450 EF
Characterizing the steady-state kinetics of an enzyme involves determining parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal reaction velocity (Vmax). These parameters provide insights into the enzyme's catalytic efficiency and affinity for its substrate under steady-state conditions, where enzyme-substrate complex formation and breakdown are in equilibrium. fishersci.cafishersci.ca
Pre-steady-state kinetics, conversely, examines the initial rapid events of the enzymatic reaction before the steady state is reached. These studies can reveal details about individual steps within the catalytic cycle, such as substrate binding and release rates, electron transfer rates, and product formation and release rates. nih.govidrblab.netidrblab.net Techniques like stopped-flow spectrophotometry are often employed for pre-steady-state analysis. nih.govidrblab.netidrblab.netwikipedia.org
Mechanisms of Reversible and Irreversible Inhibition of this compound
Enzyme inhibition studies are crucial for understanding how other molecules can modulate the activity of a cytochrome P450. Inhibition can be broadly classified as reversible or irreversible.
Reversible inhibition involves inhibitors that bind to the enzyme through non-covalent interactions, allowing the enzyme activity to be recovered when the inhibitor is removed. Types of reversible inhibition include competitive, uncompetitive, and noncompetitive inhibition, distinguishable by their effects on Km and Vmax. Competitive inhibitors typically bind to the active site, competing with the substrate, and can often be overcome by increasing substrate concentration. Noncompetitive inhibitors bind to a distinct allosteric site, affecting the enzyme's catalytic efficiency without directly competing for the substrate binding site. Uncompetitive inhibition, a less common type, occurs when the inhibitor binds only to the enzyme-substrate complex.
Irreversible inhibition, also known as mechanism-based inhibition or suicide inhibition, involves the formation of a stable, often covalent, complex between the inhibitor (or a metabolite of the inhibitor) and the enzyme, leading to permanent inactivation. The recovery of enzyme activity after irreversible inhibition requires the synthesis of new enzyme.
In the context of this compound, the available information mentions antibody inhibition studies as a method to assess its functional level biotransformer.ca. This indicates that antibodies were used to specifically block the activity of P-450 EF, confirming its contribution to the observed metabolic activity. However, detailed studies on the mechanisms (e.g., competitive, noncompetitive, irreversible) and kinetic parameters (e.g., Ki values) of inhibition by various small molecules specifically for P-450 EF were not found in the provided search results. General principles and examples of CYP inhibition mechanisms are well-documented for other P450 isoforms.
Substrate Binding Kinetics and Affinity Profiling for this compound
Understanding the kinetics and affinity of substrate binding to a cytochrome P450 enzyme is fundamental to characterizing its function. Substrate binding is typically the initial step in the catalytic cycle and can influence subsequent steps, including electron transfer and oxygen activation. Binding of a substrate often induces a conformational change in the enzyme and a shift in the spin state of the heme iron, which can be monitored spectroscopically.
Substrate binding kinetics can be studied using various techniques to determine parameters such as the dissociation constant (Kd), which represents the affinity of the enzyme for its substrate. idrblab.net Affinity profiling involves assessing the binding of a range of potential substrates to determine the enzyme's substrate specificity.
For this compound, the available information indicates that it metabolizes 7,12-dimethylbenz-(a)anthracene biotransformer.ca. This identifies 7,12-dimethylbenz-(a)anthracene as a substrate for P-450 EF. However, detailed kinetic studies specifically measuring the binding affinity (Kd) or the rates of association and dissociation for 7,12-dimethylbenz-(a)anthracene or other potential substrates with isolated this compound were not found in the provided search results. Studies on other P450s demonstrate that substrate binding can be complex, involving multiple binding sites or cooperative interactions.
Physiological and Ecological Roles of Cytochrome P 450 Ef
Involvement in Endogenous Biosynthetic Pathways (e.g., Steroidogenesis, Fatty Acid Metabolism, Eicosanoid Production)
Cytochrome P-450 EF enzymes are integral to the metabolism of endogenous compounds, contributing significantly to the maintenance of physiological homeostasis mycocentral.euwikipedia.org. Their functions include the biosynthesis, bio-activation, and catabolism of vital endogenous substances such as fatty acids, steroid hormones, vitamins, bile acids, and eicosanoids mycocentral.euwikipedia.orgfishersci.sefishersci.ca.
In the realm of lipid metabolism, this compound plays a role in cholesterol synthesis and bile acid biosynthesis mycocentral.eu. Furthermore, these enzymes are actively involved in steroid biosynthesis and the metabolism of steroidal hormones. Dysregulation of P450 enzymes can lead to aberrant steroidogenesis, contributing to various endocrine disorders mycocentral.euwikipedia.orgumweltprobenbank.de.
Fatty acid metabolism is another key area where this compound demonstrates significant involvement mycocentral.eu. These enzymes participate in the oxygenation of fatty acids wikipedia.org, and studies have highlighted the roles of microbial P450 enzymes in fatty acid oxidation mycocentral.eu.
This compound pathways are also crucial for the production and metabolism of eicosanoids wikipedia.orgfishersci.ca. These lipid mediators, derived from fatty acids like arachidonic acid, eicosapentaenoic acid, and docosahexaenoic acid, are metabolized by P450s into compounds such as prostaglandins (B1171923) and leukotrienes, which are essential regulators of various cellular functions mycocentral.euwikipedia.orgfishersci.caumweltprobenbank.de.
Role in the Biotransformation of Xenobiotics and Environmental Contaminants
A primary function of this compound is its role as a key enzyme system in the metabolism of xenobiotics – compounds foreign to the organism wikipedia.orgfishersci.sefishersci.cawikipedia.orgfishersci.ca. This includes a wide range of substances such as pharmaceuticals, environmental pollutants, pesticides, and carcinogens wikipedia.orgfishersci.sefishersci.cawikipedia.orgfishersci.ca. This compound plays a vital protective role by facilitating the biotransformation of these potentially harmful insults from the environment wikipedia.org.
Operating predominantly in Phase I metabolism, this compound catalyzes oxidation reactions that introduce or expose functional groups on xenobiotic molecules, making them more polar and amenable to excretion or further metabolism in Phase II reactions wikipedia.orgfishersci.fi. These reactions encompass a diverse array of chemical transformations, including aromatic hydroxylation, dealkylation of various moieties, epoxidation, and deamination mycocentral.eufishersci.se.
The biotransformation mediated by this compound often converts foreign chemicals into more water-soluble compounds that can be readily excreted or conjugated by other enzymes wikipedia.org. This process is critical for detoxifying numerous drugs and environmental chemicals wikipedia.org.
Understanding the metabolic pathways of environmental contaminants mediated by enzymes like this compound is essential for assessing their ecological risks wikipedia.org. Biotransformation can alter the toxicity of pollutants, sometimes rendering them less harmful, but occasionally leading to the formation of more toxic metabolites wikipedia.org. Exposure to environmental contaminants, such as polycyclic aromatic hydrocarbons (PAHs), has been shown to induce the expression of CYP enzymes, thereby increasing the rates of xenobiotic metabolism in a dose- and time-dependent manner wikipedia.org. Furthermore, P450 enzymes are critical in the detoxification mechanisms of insects, contributing to their resistance to various insecticides citeab.com.
Contributions to Inter-species Metabolic Interactions
While direct "inter-species metabolic interactions" in the context of symbiotic relationships are a broad area, the activity of this compound highlights significant differences in how various species metabolize chemical compounds, which can influence ecological interactions and susceptibility to shared environmental exposures.
Studies comparing the P450-mediated metabolism of xenobiotics across different species reveal substantial variations in metabolic profiles and enzyme activities thegoodscentscompany.comsigmaaldrich.comfishersci.se. These interspecies differences are observed in the metabolism of various compounds, including pharmaceuticals like paclitaxel (B517696) and insecticides such as neonicotinoids sigmaaldrich.comfishersci.selipidmaps.org. For instance, the specific CYP enzymes responsible for metabolizing paclitaxel and the resulting metabolites can differ between species like humans and rats fishersci.se.
These variations in P450 activity across species can significantly impact the susceptibility of different organisms to xenobiotics sigmaaldrich.com. Evaluating these interspecies differences in drug metabolism is a crucial aspect of drug development and safety testing, as findings in one species may not directly translate to another lipidmaps.org. The relationship between CYP enzyme activities in different species, such as humans and rodents, can be complex, with species orthologues potentially metabolizing different substrates fishersci.se. These metabolic distinctions underscore how this compound activity contributes to the varied responses of different species to their chemical environment.
Functional Divergence and Specialization of this compound Across Diverse Organisms
The Cytochrome P450 superfamily, including the enzymes referred to as this compound, is characterized by remarkable diversity and is present across all domains of life citeab.comfishersci.nlherts.ac.uk. This extensive diversity is a result of evolutionary processes involving gene duplication followed by functional divergence citeab.com.
Across different organisms, Cytochrome P-4450 EF enzymes have undergone significant diversification, leading to specialized functions. In plants, for example, P450s have expanded considerably and play key roles in the biosynthesis of a wide array of secondary metabolites and in hormone signaling pathways herts.ac.uk.
In vertebrates, the CYP2 family, a large and diverse group within the P450 superfamily, has evolved with subfamilies originating during the diversification of vertebrate lineages fishersci.nl. This evolutionary trajectory has led to functional specialization among different P450 enzymes.
Functional divergence can result in enzymes with narrow substrate specificity ("specialists") or broad substrate specificity ("generalists"). This is particularly evident in insects, where some P450s are specialized to metabolize a limited range of compounds, while others are generalists capable of metabolizing a wider variety of substrates. This functional flexibility in generalist P450s is thought to be an adaptation that helps polyphagous herbivores cope with the diverse chemical defenses found in their host plants citeab.com.
The vast biodiversity of mammalian P450 enzymes is partly attributed to the co-evolutionary interactions between plants and animals. Plant chemical defenses have driven the duplication and divergence of P4450 genes in herbivores, leading to the evolution of enzymes with high affinity for and enhanced metabolism of specific plant compounds encountered in their diet researchgate.net. Analysis of the evolutionary history and functional divergence of P450s, including the identification of residues critical for substrate recognition, provides insights into how these enzymes have specialized to fulfill diverse metabolic roles across different organisms fishersci.nl.
Advanced Methodologies in Cytochrome P 450 Ef Research
Recombinant Expression and Purification Techniques for Cytochrome P-450 EF
The production of pure, active this compound is a prerequisite for detailed biochemical and structural characterization. Eukaryotic P450s are often challenging to produce recombinantly due to their membrane-bound nature and complex cofactor requirements. portlandpress.com Heterologous expression systems, particularly microbial cell factories, are frequently employed to generate sufficient quantities of the enzyme for research. portlandpress.comnih.gov
Escherichia coli (E. coli) is a widely used host due to its rapid growth, high protein yields, and cost-effectiveness. nih.govscispace.com However, successful expression of mammalian P450s like this compound in E. coli often necessitates significant modifications. These include N-terminal modifications of the cDNA to optimize protein folding and membrane insertion. nih.gov
A critical factor for obtaining catalytically active P450 is the co-expression of its redox partner, cytochrome P450 reductase (CPR). portlandpress.com The CPR provides the necessary electrons for the P450 catalytic cycle. portlandpress.com Strategies include expressing the P450 and CPR from separate plasmids or as a fusion protein. portlandpress.com
Once expressed, purification of this compound from the host cell membranes is required. This multi-step process typically involves:
Membrane Preparation: Isolation of the bacterial membrane fraction containing the expressed P450. springernature.com
Solubilization: Use of detergents to extract the membrane-bound protein. nih.gov
Chromatography: A series of chromatographic steps, such as affinity chromatography (e.g., nickel-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography, to isolate the P450 EF to a high degree of purity. springernature.com
The table below summarizes common expression systems used for cytochrome P450 production.
| Expression System | Advantages | Challenges for P450 EF Production |
| Escherichia coli | High yield, low cost, rapid growth, well-established genetics. nih.gov | Lack of post-translational modifications, potential for protein misfolding, membrane protein expression can be difficult. portlandpress.com |
| Yeast (S. cerevisiae, P. pastoris) | Eukaryotic system, capable of some post-translational modifications, good for membrane protein expression. portlandpress.com | Lower yields than E. coli, different codon usage, potential for hyperglycosylation. |
| Insect Cells (Baculovirus system) | High levels of expression for complex eukaryotic proteins, proper folding and modifications. | Higher cost and more time-consuming than microbial systems. |
High-Throughput Screening Approaches for Substrate and Inhibitor Discovery of this compound
Identifying the substrates and inhibitors of this compound is crucial for understanding its physiological role and its potential for drug-drug interactions. nih.gov High-throughput screening (HTS) methods allow for the rapid testing of large chemical libraries to identify compounds that interact with the enzyme. nih.govresearchgate.net
Fluorescence-based assays are a cornerstone of HTS for P450s. nih.govresearchgate.net These assays utilize fluorogenic "pro-fluorescent" substrates that are converted by the P450 into highly fluorescent products. The rate of fluorescence increase is directly proportional to enzyme activity. Potential inhibitors are identified by their ability to reduce the rate of product formation in a competitive manner. researchgate.net
Another common HTS approach involves using a cocktail of probe substrates for multiple P450 isoforms, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the simultaneous assessment of a compound's inhibitory potential against several P450s, including this compound. nih.gov The development of these assays is a key part of the early drug discovery process to flag compounds with a high likelihood of causing clinical drug interactions. nih.govtechnologynetworks.com
The following table details common HTS assay formats for P450 inhibitor screening.
| Assay Type | Principle | Detection Method | Throughput |
| Fluorescence-Based | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. nih.gov | Fluorometry nih.gov | High |
| Luminescence-Based (P450-Glo™) | P450 metabolizes a luminogenic substrate; a subsequent reaction generates light. frontiersin.org | Luminometry | High |
| LC-MS/MS Cocktail | Simultaneous incubation with multiple specific substrates, followed by separation and quantification of metabolites. nih.gov | Mass Spectrometry nih.gov | Medium to High |
Structural Elucidation Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR) Applied to this compound
Determining the three-dimensional structure of this compound at atomic resolution is essential for understanding its substrate specificity and catalytic mechanism. nih.gov Several powerful techniques are employed for this purpose.
X-ray crystallography is the most established method for obtaining high-resolution protein structures. kbdna.com It requires the production of highly pure, well-ordered protein crystals. When a beam of X-rays is passed through the crystal, the X-rays are diffracted into a specific pattern that can be mathematically reconstructed to reveal the electron density and, consequently, the atomic arrangement of the protein. kbdna.com Crystal structures have revealed that P450s possess significant conformational flexibility, allowing them to accommodate a wide variety of substrates. nih.gov
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large protein complexes and membrane proteins that are difficult to crystallize. kbdna.com In cryo-EM, purified protein samples are flash-frozen in a thin layer of vitreous ice, and their images are captured using an electron microscope. Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the protein.
Nuclear magnetic resonance (NMR) spectroscopy provides unique insights into the structure and dynamics of proteins in solution, a state that more closely mimics the physiological environment. nih.govnih.gov NMR can be used to determine the structure of smaller proteins and to probe P450-ligand interactions and dynamics, identifying how different parts of the enzyme move upon substrate binding. nih.govresearchgate.net
| Technique | Principle | Key Advantages for P450 EF Study | Limitations |
| X-ray Crystallography | X-ray diffraction from a protein crystal. kbdna.com | Provides high, often atomic, resolution structures; reveals detailed active site geometry. kbdna.com | Requires well-diffracting crystals, which can be a major bottleneck; provides a static picture. mdpi.com |
| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D electron microscope images of frozen particles. | Can study large complexes and membrane proteins without crystallization; can capture different conformational states. kbdna.com | Resolution may be lower than crystallography for smaller proteins. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in a magnetic field. nih.gov | Provides information on protein dynamics in solution; excellent for mapping ligand binding sites. nih.gov | Generally limited to smaller proteins; structure determination is complex. |
Computational Chemistry and Molecular Dynamics Simulations in this compound Studies
Computational methods are powerful tools that complement experimental data, providing a dynamic view of this compound structure and function. manchester.ac.ukresearchgate.net These in silico approaches can predict and explain experimental observations at a molecular level.
Molecular docking is a computational technique used to predict the preferred binding orientation of a substrate or inhibitor within the active site of P450 EF. It is widely used in virtual screening to identify potential new ligands from large chemical databases.
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the movement of every atom in the P450 EF protein over time. researchgate.net Starting from a static crystal structure, MD simulations can reveal the conformational flexibility of the enzyme, show how substrates enter and bind to the active site, and illustrate how the protein's structure changes in response to ligand binding. researchgate.nettdl.org
Quantum mechanics/molecular mechanics (QM/MM) methods are used to model the actual chemical reaction of substrate oxidation. In this hybrid approach, the active site where the reaction occurs (the heme and the substrate) is treated with high-accuracy quantum mechanics, while the rest of the protein is treated with more computationally efficient classical mechanics (molecular mechanics). This allows for the detailed study of reaction pathways and the determination of activation energies. manchester.ac.uk
| Computational Method | Application for P450 EF Research | Information Gained |
| Homology Modeling | Predicts the 3D structure of P450 EF based on the known structure of a related P450. | Provides a structural model when an experimental structure is unavailable. |
| Molecular Docking | Predicts how substrates and inhibitors bind to the P450 EF active site. researchgate.net | Binding pose, key interacting residues, binding affinity scores. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic motions of the protein in a solvated environment. researchgate.nettdl.org | Protein flexibility, conformational changes, substrate access channels, water dynamics. researchgate.net |
| QM/MM Calculations | Models the electronic details of the chemical reaction catalyzed by P450 EF. manchester.ac.uk | Reaction mechanism, transition states, activation energies, understanding of regioselectivity. |
Proteomic and Metabolomic Applications in this compound Pathway Analysis
Proteomics and metabolomics are large-scale analytical approaches that provide a systems-level understanding of the role of this compound. nih.gov These 'omics' technologies allow researchers to move beyond studying the isolated enzyme and instead analyze its function within a complex biological context.
Proteomics is the large-scale study of proteins. nih.gov Using mass spectrometry-based techniques, proteomics can identify and quantify the amount of this compound present in different tissues, cell types, or disease states. nih.govresearchgate.net This is crucial for understanding how the expression of P450 EF is regulated and how its levels may vary between individuals, contributing to differences in drug metabolism. iaea.org For instance, proteomic analysis can compare P450 EF levels in healthy versus tumor tissues to understand its potential role in disease. researchgate.net
Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov This approach directly measures the functional output of enzymatic pathways. By analyzing the metabolic profile of cells or biofluids after exposure to a specific compound, researchers can identify the products formed by this compound activity. This helps to confirm its substrates and map its role within broader metabolic networks.
Integrating proteomics and metabolomics provides a powerful strategy for a complete analysis of the P450 EF pathway. nih.gov Proteomics can show that P450 EF levels are increased in a certain condition, while metabolomics can demonstrate that this increase leads to a corresponding change in the production of specific metabolites, thus linking enzyme expression to functional outcome.
| 'Omics' Technology | Focus of Analysis | Application in P450 EF Research |
| Proteomics | Proteins | Quantification of P450 EF expression levels in various tissues or conditions; identification of interacting proteins. nih.goviaea.org |
| Metabolomics | Metabolites (small molecules) nih.gov | Identification of P450 EF-generated metabolites; characterization of the enzyme's functional activity in a biological system. |
| Integrated Multi-omics | Combination of proteomics, metabolomics, genomics, etc. | Correlating P450 EF expression with metabolic output; building comprehensive models of metabolic pathways involving P450 EF. nih.gov |
Evolutionary and Phylogenetic Analysis of Cytochrome P 450 Ef
Origin and Diversification of Cytochrome P-450 Genes
The cytochrome P450 (CYP) superfamily represents one of the most ancient and diverse groups of enzymes known, with a history stretching back over two billion years nih.gov. These heme-thiolate proteins are found across all domains of life, including bacteria, archaea, and eukaryotes, underscoring their ancient origins nih.govnih.govoup.com. The earliest P450 genes are thought to have emerged early in the evolution of life, playing roles in the assimilation of environmental chemicals as energy sources in prokaryotes nih.govsci-hub.se.
The diversification of the P450 superfamily is a story of extensive gene duplication, divergence, and adaptation. A key event in the evolution of animal P450s was the establishment of a "cytochrome P450 genesis locus," a single chromosomal location where a progenitor CYP gene underwent tandem duplications, giving rise to the precursors of the 11 animal CYP clans researchgate.netnih.gov. This ancestral cluster likely existed before the emergence of cnidarians over 600 million years ago nih.gov.
In plants, the CYP superfamily has undergone massive expansion, constituting approximately 1% of all protein-coding genes oup.com. This diversification is closely linked to the evolution of terrestrial life, as plants developed complex metabolic pathways to produce secondary metabolites for defense against herbivores and pathogens, as well as structural components like lignin nih.govnih.gov. The evolution of the phenolic metabolism, critical for plants' transition from water to land, was a significant event, with the CYP73 gene playing a pivotal role oup.com.
The table below summarizes key milestones in the origin and diversification of the CYP superfamily.
| Geological Time | Evolutionary Event | Significance |
| >2 billion years ago | Emergence of the ancestral P450 gene nih.gov | Establishment of the fundamental P450 fold and catalytic function. |
| ~1.36 billion years ago | First major gene duplication event in vertebrates oup.com | Divergence of mitochondrial and endoplasmic reticulum P450s, linked to cholesterol metabolism. |
| >600 million years ago | Formation of the "cytochrome P450 genesis locus" in animals researchgate.netnih.gov | Origin of the 11 animal CYP clans from a single ancestral gene cluster. |
| ~450 million years ago | Transition of plants to land oup.com | Major expansion and diversification of plant P450s, driving the evolution of phenolic metabolism and chemical defenses. |
| ~400 million years ago | "Animal-plant warfare" nih.govnih.gov | Rapid evolution of animal P450s, particularly in families involved in detoxifying plant secondary metabolites. |
Gene Duplication and Gene Loss Events in Cytochrome P-450 Evolution
Gene duplication is the primary engine driving the expansion and diversification of the cytochrome P450 superfamily nih.govnih.gov. These duplication events, followed by divergence, have allowed for the evolution of new functions, a process known as neofunctionalization, as well as the partitioning of ancestral functions (subfunctionalization). The result is a vast and dynamic repertoire of P450 enzymes in many organisms.
Lineage-specific expansions, often referred to as "blooms," are a common feature of P450 evolution, where particular CYP subfamilies have undergone rapid duplication in specific evolutionary lineages nih.gov. These blooms are often associated with adaptation to new ecological niches or dietary changes. For example, the expansion of CYP2C genes in koalas is thought to be an adaptation to their diet of eucalyptus leaves, which are rich in toxic phytochemicals nih.gov. Similarly, expansions of CYP2C and CYP3A genes have been observed in omnivorous carnivorans, likely reflecting their need to metabolize a wider range of plant-derived compounds compared to their carnivorous relatives nih.gov.
Conversely, gene loss is also a significant force shaping the P450 complement of a species. The loss of P450 genes can occur when they are no longer needed, or when their functions become redundant. For instance, the insect and nematode lineages have lost the CYP51 gene, which is involved in sterol biosynthesis, as they are sterol heterotrophs and obtain sterols from their diet nih.gov. A striking example of gene loss is seen in the Drosophila sechellia lineage, which has experienced an elevated rate of P450 gene loss compared to its relatives nih.govresearchgate.net.
The table below provides examples of P450 gene duplication and loss events in different lineages.
| Organism/Lineage | P450 Family/Subfamily | Evolutionary Event | Presumed Adaptive Significance |
| Koala | CYP2C | Gene Duplication (Expansion) nih.gov | Adaptation to a diet of toxic eucalyptus leaves. |
| Omnivorous Carnivorans | CYP2C, CYP3A | Gene Duplication (Expansion) nih.gov | Metabolism of a diverse array of plant-derived xenobiotics. |
| Seed Plants | CYP73 | Gene Duplication oup.com | Diversification of phenolic metabolism. |
| Drosophila sechellia | Various P450s | Gene Loss nih.govresearchgate.net | Specialization on a specific, less chemically complex food source. |
| Insects and Nematodes | CYP51 | Gene Loss nih.gov | Became sterol heterotrophs, obtaining sterols from their diet. |
Phylogenetic Relationships within the Cytochrome P450 Superfamily and Subfamilies
The cytochrome P450 superfamily is classified hierarchically based on amino acid sequence similarity into clans, families, and subfamilies nih.gov. This classification reflects the evolutionary relationships between different P450s. A CYP gene is designated with the root "CYP" followed by a number for the family, a letter for the subfamily, and another number for the individual gene.
Clans are the broadest classification, grouping together related families. In animals, there are 11 major CYP clans: 2, 3, 4, 7, 19, 20, 26, 46, 51, 74, and mitochondrial researchgate.netnih.gov. In plants, there are 10 recognized clans nih.gov. The distribution of these clans varies across different species, reflecting their deep evolutionary history and the diversification of P450 functions in different lineages researchgate.net.
Families are defined as groups of P450s with greater than 40% amino acid sequence identity. There are hundreds of CYP families that have been identified across all domains of life oup.com. Some families are highly conserved and involved in essential endogenous functions, while others are more dynamic and involved in the metabolism of xenobiotics washington.edu.
Subfamilies consist of P450s with greater than 55% sequence identity. The expansion and diversification of subfamilies are often lineage-specific and reflect recent adaptive evolution.
Phylogenetic analyses, typically using methods like maximum likelihood or neighbor-joining, are used to reconstruct the evolutionary history of the P450 superfamily oup.comresearchgate.net. These analyses have been instrumental in understanding the relationships between different P450s and in tracing the origins of key functions. For example, phylogenetic studies have shown that the CYP51 family, involved in sterol biosynthesis, is one of the most ancient and conserved P450 families, likely representing an ancestral function for eukaryotic P450s mdpi.com.
The table below illustrates the hierarchical classification of the CYP superfamily.
| Classification Level | Definition | Example |
| Superfamily | All cytochrome P450 enzymes. | CYP |
| Clan | A group of related families. | CYP2 Clan |
| Family | >40% amino acid identity. | CYP2D |
| Subfamily | >55% amino acid identity. | CYP2D6 |
| Individual Gene | Specific P450 gene. | CYP2D6*1 |
Adaptive Evolution and Environmental Pressures Shaping Cytochrome P-450 Function
The remarkable diversity of the cytochrome P450 superfamily is a direct result of adaptive evolution in response to a wide range of environmental pressures nih.gov. One of the most significant drivers of P450 evolution has been the co-evolutionary "arms race" between plants and animals nih.govnih.gov. As plants evolved novel secondary metabolites for defense, animals evolved new P450s to detoxify these compounds. This has led to the rapid evolution and diversification of P450 families involved in xenobiotic metabolism, such as the CYP1, CYP2, and CYP3 families in vertebrates nih.gov.
Environmental pollutants, such as pesticides and industrial chemicals, also exert strong selective pressure on P450 genes nih.govresearchgate.net. The ability to metabolize these xenobiotics can confer a significant survival advantage, leading to the evolution of P450s with novel substrate specificities. For instance, the development of insecticide resistance in many insect species is often linked to changes in the expression or function of P450 enzymes nih.gov.
In plants, environmental stresses such as drought, salinity, and pathogen attack can induce the expression of specific CYP genes nih.gov. These P450s are involved in the biosynthesis of protective compounds, such as antioxidants and phytoalexins, which help the plant to cope with the stress nih.gov.
The process of adaptive evolution in P450s is often characterized by positive selection, where mutations that confer a fitness advantage are favored and spread through a population. Studies using codon-based models of evolution have identified specific sites in P450 sequences that have been subject to adaptive evolution researchgate.net. These sites are often located in the substrate recognition sites of the enzyme, suggesting that changes in these regions have been critical for the evolution of new substrate specificities researchgate.net.
The table below summarizes the key environmental pressures and their impact on P450 evolution.
| Environmental Pressure | Effect on P450 Evolution | Examples |
| Plant-animal co-evolution | Diversification of xenobiotic-metabolizing P450s in animals. nih.govnih.gov | Expansion of CYP1, CYP2, and CYP3 families in vertebrates. |
| Environmental pollutants (e.g., insecticides, herbicides) | Evolution of P450s with novel detoxification capabilities. nih.govnih.gov | Insecticide resistance in insects; herbicide tolerance in plants. |
| Abiotic and biotic stress in plants | Induction of P450s involved in the biosynthesis of protective compounds. nih.gov | Production of antioxidants and phytoalexins in response to drought or pathogen attack. |
| Dietary shifts | Duplication or loss of P450 genes to adapt to new food sources. nih.gov | Expansion of CYP2C genes in koalas for detoxifying eucalyptus. |
Biotechnological Applications and Engineering of Cytochrome P 450 Ef
Biocatalytic Potential of Cytochrome P-450 EF for Chemical Synthesis and Industrial Processes
P450 enzymes possess significant biocatalytic potential due to their ability to perform a wide array of oxidative reactions, including hydroxylation, epoxidation, N- and O-dealkylation, and heteroatom oxidation, often with high selectivity. nsf.govnih.govnih.gov This makes them valuable tools for the synthesis of fine chemicals, pharmaceuticals, agrochemicals, flavors, and fragrances. nih.govresearchgate.netnih.goveuropa.eu
One of the key advantages of using P450s in chemical synthesis is their ability to functionalize inert C-H bonds, a challenging task for traditional chemical catalysts. rsc.orgrochester.edu This capability allows for the creation of complex molecules with precise modifications. For instance, P450s are used in the biotransformation of steroids, such as the 11β-hydroxylation of Reichstein's Substance S to hydrocortisone, a process conducted on a large scale. nih.gov
Despite their potential, the widespread industrial application of native P450s has been limited by factors such as low catalytic activity, poor stability, and dependence on expensive cofactors (NAD(P)H) and redox partners. nsf.govnih.goveuropa.eu However, ongoing research and engineering efforts aim to overcome these limitations. nih.govnih.goveuropa.eu
Directed Evolution and Rational Design of this compound for Enhanced Activity or Specificity
Protein engineering, encompassing both directed evolution and rational design, is crucial for tailoring P450 enzymes for specific biocatalytic applications. These approaches aim to improve catalytic efficiency, expand substrate range, alter regioselectivity and stereoselectivity, and enhance stability. nih.govnih.govresearchgate.netnih.govportlandpress.comnih.govsioc-journal.cn
Directed evolution involves creating libraries of enzyme variants through random mutagenesis and/or recombination, followed by screening or selection for desired properties. nih.govportlandpress.comnobelprize.org This iterative process can lead to significant improvements in activity and specificity, even for non-native reactions. nih.govnobelprize.org For example, directed evolution has been used to engineer P450 BM3 mutants for the hydroxylation of short-chain alkanes like propane, a reaction not efficiently catalyzed by the wild-type enzyme. caltech.educaltech.edu Studies have shown that even small changes in amino acid sequence (e.g., 0.2% of amino acids) can significantly alter catalytic activity and specificity. nobelprize.org
Rational design, on the other hand, involves using structural and mechanistic information to guide specific modifications to the enzyme. nih.govnih.govnsf.govnih.gov This can include modifications to the active site to improve substrate binding or transition state stabilization, or alterations to other parts of the protein to enhance stability or improve coupling with redox partners. nih.govnsf.govnih.gov For instance, N-terminal modifications have been applied to improve the expression, localization, and folding of heterologous P450s in microbial hosts. nih.gov Rational design has also been used to engineer P450s for improved C-H amination efficiency by targeting conserved structural elements. nsf.gov
Combining rational design and directed evolution approaches has proven effective in developing P450 biocatalysts with desired characteristics. researchgate.net
Research findings highlight the impact of specific mutations on P450 activity and specificity. For example, in one study on P450 2B6, a double mutant (I114V and V477W) showed a 4-fold improvement in catalytic efficiency compared to the wild type. portlandpress.com Another study on P450 2B1 identified mutants with improved kinetic parameters for the bioactivation of cyclophosphamide (B585) and ifosfamide. portlandpress.com
Table 1: Examples of Engineered P450 Variants and Improved Properties
| P450 Enzyme | Engineering Approach | Modification(s) | Improved Property | Reference |
| P450 2B6 | Directed Evolution | I114V, V477W | Catalytic Efficiency (4-fold) | portlandpress.com |
| P450 2B1 | Directed Evolution | Specific mutations | Kinetic parameters for cyclophosphamide/ifosfamide bioactivation | portlandpress.com |
| P450 BM3 | Directed Evolution | Not specified | Hydroxylation of short alkanes (e.g., propane) | caltech.educaltech.edu |
| Plant CYPs | Rational Design | N-terminal modifications | Expression, localization, folding in microbial hosts | nih.gov |
| P450 BM3 | Rational Design | Disruption of proton relay network/conserved elements | C-H amination efficiency | nsf.gov |
| CYP716A12 | Rational Design/Site-directed mutagenesis | Mutations in ligand-binding site | Catalytic activity and substrate specificity for triterpenoid (B12794562) production | frontiersin.org |
Synthetic Biology Approaches for Integrating this compound into Novel Metabolic Pathways
Synthetic biology aims to design and construct new biological parts, devices, and systems, including the engineering of microorganisms for the production of valuable chemicals. acs.org P450 enzymes are recognized as essential "bio-bricks" in synthetic biology for constructing artificial multi-enzymatic cascades and reconstituted biosynthetic pathways in recombinant hosts. nih.gov
Integrating P450s into novel metabolic pathways in microorganisms allows for the microbial production of complex molecules that are difficult or costly to synthesize chemically or extract from natural sources. nih.govnih.gov This is particularly relevant for the production of natural products, pharmaceuticals, and biofuels. nih.govnih.gov Challenges in integrating P450s include ensuring efficient electron transfer from the host's redox systems, optimizing expression levels, and minimizing metabolic burden on the host organism. nsf.govnih.gov
Efforts in this area involve co-expressing P450s with their cognate or engineered redox partners (e.g., cytochrome P450 reductase, ferredoxins) in host organisms like Escherichia coli or Saccharomyces cerevisiae. kyushu-u.ac.jpnih.govnih.gov Synthetic biology approaches also explore alternative electron transfer systems, including light-driven mechanisms, to improve the efficiency and cost-effectiveness of P450 catalysis in engineered pathways. acs.org
Successful integration of P450s into microbial platforms has been demonstrated for the production of various compounds, including precursors to opiates, tropane (B1204802) alkaloids, cannabinoids, and Taxol. nih.gov
Development of Biosensors Utilizing this compound
The ability of P450 enzymes to bind and metabolize a wide range of substrates, including drugs, pollutants, and signaling molecules, makes them attractive recognition elements for the development of biosensors. nih.govacs.orgresearchgate.netmdpi.comnih.gov P450-based biosensors can be used for detecting specific chemicals, monitoring drug metabolism, assessing environmental toxicity, and screening for enzyme inhibitors. nih.govacs.orgresearchgate.netmdpi.comnih.gov
Electrochemical biosensors are a common format for utilizing P450s. These sensors typically involve immobilizing the P450 enzyme on an electrode surface and monitoring changes in electrochemical signals associated with the catalytic cycle, such as electron transfer or substrate conversion. researchgate.netmdpi.comnih.govacs.org Direct electron transfer between the electrode and the heme center of the P450 can be achieved, or mediated electron transfer can be employed using diffusible redox mediators. researchgate.netnih.gov
Key challenges in developing P450 biosensors include achieving stable immobilization of the enzyme on the electrode surface while retaining catalytic activity, ensuring efficient electron transfer, and improving sensitivity and specificity towards target analytes. researchgate.netacs.org Nanostructured electrodes have been explored to improve the sensitivity of P450-based electrochemical sensors. researchgate.net
While P450s offer broad substrate specificity, which can be useful for detecting a range of compounds, developing sensors for specific analytes often requires engineering the P450 for enhanced specificity or coupling the biocatalytic element with a selective detection method, such as molecularly imprinted polymers. researchgate.net Despite challenges, P450-based biosensors hold promise for various analytical applications. acs.orgmdpi.comnih.gov
Table 2: Approaches and Challenges in P450-Based Biosensor Development
| Approach/Component | Description | Advantages | Challenges | References |
| Enzyme Immobilization | Attaching P450 to electrode surface (e.g., adsorption, encapsulation) | Enables integration into electrochemical device | Maintaining enzyme activity and stability | researchgate.netacs.org |
| Electrochemical Detection | Monitoring electron transfer or substrate conversion via electrical signals | High sensitivity, real-time monitoring potential | Ensuring efficient electron transfer, potential for low sensitivity with slow enzymes | researchgate.netmdpi.comacs.org |
| Direct Electron Transfer | Direct communication between electrode and P450 heme | Simplifies system, avoids mediators | Requires specific electrode modifications or enzyme orientation | researchgate.netnih.gov |
| Mediated Electron Transfer | Use of redox mediators to shuttle electrons between P450 and electrode | Can improve electron transfer efficiency | Potential for mediator interference, adds complexity | researchgate.netnih.gov |
| Nanostructured Electrodes | Utilizing nanomaterials to modify electrode surface | Increased surface area, improved electron transfer, enhanced sensitivity | Material compatibility, immobilization challenges | researchgate.net |
| Specificity Enhancement | Engineering P450 or coupling with selective elements (e.g., MIPs) | Enables detection of specific analytes in complex mixtures | Requires detailed knowledge of substrate interactions, potential for reduced sensitivity | researchgate.net |
Future Research Directions and Emerging Paradigms in Cytochrome P 450 Ef Studies
Elucidation of Novel Cytochrome P450 Reaction Mechanisms
The catalytic versatility of cytochrome P450 enzymes is remarkable, extending beyond simple hydroxylation reactions. researchgate.net Future research is increasingly focused on uncovering and characterizing novel and unusual reactions catalyzed by these enzymes. The classical P450 catalytic cycle involves a highly reactive iron-oxo intermediate, known as Compound I, which is responsible for most oxidation reactions. researchgate.netnih.gov However, there is growing evidence for alternative mechanistic pathways.
Recent investigations are exploring the role of other intermediates, such as Compound 0 (a ferric-peroxo anion), in catalyzing specific reactions. nih.gov This alternative pathway is thought to be involved in more complex transformations, including certain C-C bond cleavage events. nih.gov Furthermore, researchers are exploring atypical reactions such as:
Desaturation: The formation of double bonds in a substrate. nih.gov
Aryl ring couplings: The joining of two aromatic rings. researchgate.net
Ring formation and rearrangements: The creation of new ring structures within a substrate. researchgate.net
Directed evolution techniques are also being employed to engineer P450 enzymes that can catalyze entirely new-to-nature reactions, such as cyclopropanation. nih.gov Understanding the intricate details of these novel mechanisms holds significant promise for applications in synthetic chemistry and biotechnology.
Understanding Complex Regulatory Networks Involving Cytochrome P450
The expression and activity of cytochrome P450 enzymes are tightly controlled by complex regulatory networks. These networks involve a variety of factors, including genetic polymorphisms, induction or inhibition by drugs and other xenobiotics, and regulation by nuclear receptors. criver.com Future research aims to unravel the full complexity of these regulatory circuits to better predict individual variations in drug response and susceptibility to toxicity.
Key areas of investigation include:
Nuclear Receptor Crosstalk: The interplay between different nuclear receptors, such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR), in coordinating the expression of multiple CYP genes. criver.com
Post-Translational Modifications: The role of modifications like phosphorylation and ubiquitination in modulating P450 enzyme stability and activity.
MicroRNA Regulation: The influence of non-coding RNAs on the expression of CYP genes.
Inter-enzyme Interactions: Evidence suggests that P450 enzymes can form functional complexes with each other and with other proteins, such as cytochrome b5, which can allosterically modulate their activity. nih.govplos.org
A deeper understanding of these intricate regulatory networks is crucial for developing personalized medicine approaches and for predicting and mitigating adverse drug reactions.
High-Resolution Structural Insights into Dynamic Processes of Cytochrome P450
However, static crystal structures only provide a snapshot of a highly dynamic process. Future research is focused on capturing the dynamic conformational changes that P450 enzymes undergo during their catalytic cycle. researchgate.net Key areas of exploration include:
Conformational Flexibility: Many P450 enzymes exhibit significant conformational plasticity, allowing them to accommodate a wide range of substrates. researchgate.net Understanding the transition between "open" and "closed" conformations is a major area of focus. researchgate.net
Protein-Protein Interactions: High-resolution structures of P450s in complex with their redox partners (like cytochrome P450 reductase) and other regulatory proteins (like cytochrome b5) are needed to fully understand the electron transfer process and allosteric regulation. plos.orgnih.gov
Ligand-Induced Conformational Changes: Researchers are investigating how the binding of different substrates and inhibitors can induce distinct conformational states, which in turn affects catalytic activity and specificity. researchgate.net
These dynamic structural insights are essential for a complete understanding of P450 function and for the rational design of specific inhibitors or activators.
Integration of Multi-Omics Data for Comprehensive Cytochrome P450 Functional Profiling
The advent of high-throughput "omics" technologies is revolutionizing the study of cytochrome P450 enzymes. nih.govmdpi.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more comprehensive and systems-level understanding of P450 function and regulation. nih.gov
Emerging paradigms in this area include:
Pharmacogenomics: Correlating genetic variations (single nucleotide polymorphisms or SNPs) in CYP genes with individual differences in drug metabolism and response. mdpi.com
Transcriptomics: Analyzing changes in the expression of CYP genes in response to drug treatment, disease states, or environmental exposures. nih.gov
Metabolomics: Identifying and quantifying the metabolites produced by P450 enzymes to create detailed metabolic profiles and identify novel biotransformation pathways. nih.gov
The integration of these multi-omics datasets requires sophisticated bioinformatics and computational tools to identify meaningful correlations and build predictive models of P450-mediated drug disposition. nih.gov This holistic approach is a cornerstone of personalized and precision medicine. nih.gov
Development of Advanced Computational Models for Cytochrome P450 Prediction and Design
Computational modeling has become an indispensable tool in cytochrome P450 research, enabling the prediction of enzyme-substrate interactions, sites of metabolism, and potential drug-drug interactions. benthamscience.comnih.govnih.gov The continuous development of more sophisticated and accurate computational models is a key future direction.
Current and future approaches in computational modeling include:
Quantitative Structure-Activity Relationship (QSAR) Models: Using statistical methods to correlate the chemical structures of compounds with their ability to inhibit or be metabolized by specific P450 enzymes. benthamscience.comnih.gov
Pharmacophore Mapping: Identifying the key three-dimensional arrangement of chemical features that are essential for a molecule to interact with a particular P450 active site. benthamscience.comnih.gov
Molecular Docking and Dynamics Simulations: Simulating the binding of a substrate or inhibitor to the active site of a P450 enzyme and observing its dynamic behavior over time. researchgate.net
Machine Learning and Artificial Intelligence: Employing advanced algorithms to learn from large datasets of P450 interactions to build predictive models with improved accuracy and predictive power. nih.gov
These computational tools are not only crucial for predicting the metabolic fate of new drug candidates but also for guiding the rational design of new P450 enzymes with tailored catalytic properties for biotechnological applications. doi.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
